trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate
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Overview
Description
trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate: is a synthetic organic compound with the molecular formula C13H25NO3 It is characterized by the presence of a cyclobutane ring substituted with tert-butyl, hydroxy, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutane derivative. One common method includes the use of tert-butyl lithium as a base to deprotonate the carbamate, followed by nucleophilic addition to the cyclobutane derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbamate group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies[6][6].
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamate-hydrolyzing enzymes. It can also serve as a model compound for investigating the metabolism of carbamates in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with specific biological activities .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxy group may participate in hydrogen bonding or other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
cis-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate: This isomer differs in the spatial arrangement of substituents around the cyclobutane ring, which can lead to different chemical and biological properties.
tert-Butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: Another similar compound with slight variations in the substitution pattern.
Uniqueness: trans-Tert-butyl 3-hydroxy-2,2,4,4-(tetramethyl)cyclobutylcarbamate is unique due to its trans configuration, which can influence its reactivity and interaction with biological targets. The presence of multiple tert-butyl groups also imparts steric hindrance, affecting its chemical behavior and stability .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8-9,15H,1-7H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCDKHQTJYOCIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1O)(C)C)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124140 |
Source
|
Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-85-4 |
Source
|
Record name | Carbamic acid, N-(cis-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401124140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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